Magnesium (S)-2-amino-3-carboxypropanoate
Description
Contextualization within Magnesium-Amino Acid Chelate Chemistry
Magnesium dihydrogen di-L-aspartate belongs to a class of compounds known as magnesium-amino acid chelates. laboratorynotes.comqualialife.com In these complexes, the magnesium ion is bonded to one or more amino acid molecules. laboratorynotes.comqualialife.com This chelation process, involving the formation of a ring-like structure, is a key feature that distinguishes these compounds from simple inorganic magnesium salts. qualialife.comcollagensei.com The bond in magnesium chelates is a coordinate covalent bond, which is stronger than the ionic bonds found in magnesium salts. qualialife.com
The primary goal of creating magnesium-amino acid chelates is to enhance the bioavailability and absorption of magnesium in biological systems. laboratorynotes.comwellbeingnutrition.comwikipedia.org The amino acid component can protect the magnesium ion from forming insoluble compounds in the digestive tract and may facilitate its transport across the intestinal wall. laboratorynotes.com Various amino acids are utilized in forming these chelates, including glycine (B1666218) (resulting in magnesium bisglycinate), lysine, and arginine, with each offering potentially different properties. laboratorynotes.com The specific structure of magnesium dihydrogen di-L-aspartate involves the magnesium cation (Mg²⁺) bonded to two L-aspartate anions. wikipedia.org The chemical formula is often cited as Mg(C₄H₆NO₄)₂, though more detailed analyses indicate the inclusion of water molecules in its structure. wikipedia.org
The coordination chemistry of magnesium with amino acids is a complex field. Generally, magnesium complexes adopt a six-coordinate octahedral geometry. mdpi.com The binding of the amino acid ligand to the magnesium ion can occur in various modes, including monodentate, bidentate, or tridentate, and can be either inner-sphere or outer-sphere. mdpi.com The pH during the synthesis of these complexes is a critical factor that can alter the final compound, as seen in the case of magnesium aspartate. mdpi.com
Historical Perspectives on Preclinical Investigation of Aspartate Compounds
The investigation of aspartate compounds in a preclinical setting has a history that extends back several decades. Notably, in the 1960s, clinical trials explored the effects of a combination of magnesium and potassium aspartates on fatigue and muscle hyperexcitability, with promising results. aor.ca This early research laid the groundwork for further exploration of aspartate-containing compounds in various physiological contexts.
Preclinical studies have examined the roles of aspartate in various biological processes. For instance, research has investigated the impact of magnesium aspartate hydrochloride on mitigating the effects of stress. In animal models, it has been studied for its potential to reduce weight loss in heat-stressed laying hens and to alleviate the negative impacts of transportation stress on meat quality in pigs. consensus.appnih.gov
Further preclinical research has explored the potential of magnesium aspartate hydrochloride in more specific pathological models. One study in rats demonstrated its ability to attenuate monocrotaline-induced pulmonary arterial hypertension. consensus.app Another area of investigation has been its role in cisplatin-induced hypomagnesemia, a common side effect of this chemotherapy drug. consensus.app Animal experiments have also been conducted to assess the safety of elevated aspartic acid levels, a consideration when administering magnesium aspartate compounds. These studies have been crucial in understanding the potential neurotoxic effects of high concentrations of acidic amino acids like aspartate on the fetal brain. nih.gov
Significance in Fundamental Biochemical and Pharmaceutical Sciences Research
Magnesium dihydrogen di-L-aspartate and related magnesium-aspartate compounds hold significance in both fundamental biochemical and pharmaceutical sciences. From a biochemical standpoint, magnesium is an essential cofactor in over 300 enzymatic reactions, crucial for processes like protein synthesis, carbohydrate metabolism, and energy production in the form of ATP. wellbeingnutrition.comaap.org Aspartic acid itself is a non-essential amino acid that plays a role in cellular energy metabolism. wellbeingnutrition.comaor.ca The combination of these two molecules in a single compound presents an interesting subject for studying synergistic effects on cellular and metabolic functions. wbcil.com
In the pharmaceutical sciences, the primary interest in magnesium dihydrogen di-L-aspartate lies in its potential as a highly bioavailable form of magnesium. wellbeingnutrition.comwikipedia.org Organic salts of magnesium, including aspartate, generally exhibit greater water solubility and oral absorption compared to inorganic forms like magnesium oxide. wikipedia.org This enhanced bioavailability is a key driver for its investigation and use in nutritional supplements aimed at addressing magnesium deficiency. wellbeingnutrition.comwikipedia.org
Research in this area also extends to understanding the specific mechanisms of action. For example, magnesium is known to modulate neurotransmitters like GABA, which may contribute to its calming effects on the nervous system. wellbeingnutrition.com Furthermore, the aspartate component is thought to help transport magnesium directly into cells, supporting metabolic processes. wellbeingnutrition.com The study of different stereoisomers (L-, D-, and DL-aspartate) of potassium magnesium aspartate has revealed that the L-isomer is more effective in correcting magnesium and potassium deficiencies in animal models, highlighting the stereospecificity of its biological activity. nih.gov
Interactive Data Table: Properties of Magnesium-Amino Acid Chelates
| Property | Description | Supporting Evidence |
|---|---|---|
| Chemical Structure | Magnesium ions are bound to amino acids, forming stable ring structures. | laboratorynotes.com |
| Bonding | Involves coordinate covalent bonds, which are stronger than the ionic bonds in magnesium salts. | qualialife.com |
| Bioavailability | Generally higher than inorganic magnesium salts due to enhanced absorption. | wellbeingnutrition.comwikipedia.org |
| Manufacturing | Produced through controlled reactions between magnesium compounds and amino acids. | laboratorynotes.comcollagensei.com |
Interactive Data Table: Preclinical Research on Aspartate Compounds
| Research Area | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Fatigue and Muscle Hyperexcitability | Not Specified | Positive effect from a combination of magnesium and potassium aspartates. | aor.ca |
| Heat Stress | Laying Hens | Magnesium aspartate hydrochloride reduced weight loss. | consensus.app |
| Transportation Stress | Pigs | Supplementation with magnesium aspartate improved meat quality. | nih.gov |
| Pulmonary Hypertension | Rats | Magnesium aspartate hydrochloride attenuated monocrotaline-induced pulmonary arterial hypertension. | consensus.app |
| Cisplatin-Induced Hypomagnesemia | Not Specified | Investigated for its potential to manage magnesium deficiency. | consensus.app |
Structure
3D Structure of Parent
Properties
CAS No. |
2068-80-6 |
|---|---|
Molecular Formula |
C8H12MgN2O8 |
Molecular Weight |
288.49 g/mol |
IUPAC Name |
magnesium bis((2S)-2-amino-4-hydroxy-4-oxobutanoate) |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
RXMQCXCANMAVIO-CEOVSRFSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Other CAS No. |
2068-80-6 18962-61-3 |
Pictograms |
Irritant |
Related CAS |
56-84-8 (Parent) |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation
Chelate Synthesis from L-Aspartic Acid and Magnesium Precursors
The primary method for synthesizing magnesium dihydrogen di-L-aspartate involves a chelation reaction between L-aspartic acid and a suitable magnesium precursor. This process leverages the ability of the amino acid to form a stable complex with the magnesium ion.
Reaction with Magnesium Oxide and Magnesium Hydroxide (B78521) as Reactants
The synthesis of magnesium dihydrogen di-L-aspartate is commonly achieved through the reaction of L-aspartic acid with either magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂).
One established method involves dispersing L-aspartic acid in deionized water and heating the mixture. Subsequently, magnesium oxide powder is added to the dispersion with stirring. The reaction proceeds to form a clear solution, which is then filtered and can be spray-dried to obtain the final product as a white powder. prepchem.com In a variation of this method, hydrochloric acid is also added to the initial dispersion of L-aspartic acid and water before the addition of magnesium oxide. prepchem.com
Alternatively, a solid-phase synthesis at room temperature has been developed. google.com This method involves uniformly mixing L-aspartic acid powder with magnesium hydroxide powder in a 2:1 molar ratio. google.com Distilled water is then slowly added to initiate wet granulation, during which the reaction to form magnesium dihydrogen di-L-aspartate occurs. google.com The resulting granulated material is then dried to yield the final product. google.com This room-temperature, solid-phase method is presented as a process with low energy consumption and improved production efficiency. google.com
A Chinese patent describes a method where L-aspartic acid is added to a stirred suspension of magnesium oxide in purified water. The mixture is then heated and refluxed. The pH of the resulting solution is adjusted to a range of 5.5 to 7.5 using either magnesium oxide or aspartic acid. This method has been reported to achieve high yields.
Another approach involves the reaction of L-aspartic acid with magnesium hydroxide in water at an elevated temperature of 70-80°C. After the reaction, the pH is adjusted to 6.0-7.5, and the solution is decolorized and filtered. The filtrate is then concentrated to supersaturation and subsequently cooled, followed by freeze-drying or vacuum drying to obtain the final product.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of magnesium dihydrogen di-L-aspartate. Key parameters that are often adjusted include temperature, pH, reaction time, and the ratio of reactants.
For the reaction between L-aspartic acid and magnesium oxide, a Chinese patent suggests that refluxing the reaction mixture for 2 hours and adjusting the final pH to between 5.5 and 7.5 can lead to yields of approximately 92%. Another study aimed at synthesizing magnesium aspartate as a fodder additive identified optimal conditions as a reaction temperature of 80°C, a water to L-aspartic acid mass ratio of 3:1, and an L-aspartic acid to magnesium oxide molar ratio of 1.2:1. These conditions, coupled with a slow cooling rate, were reported to produce uniform crystalline particles with a yield of over 85%.
Furthermore, simulations of the synthesis process have revealed that the enantiomeric purity of the final product can be influenced by the pH during the dissolution of L-aspartic acid. Performing the dissolution at acidic pH values can lead to an increase in the content of the D-aspartic acid enantiomer, highlighting the importance of pH control for obtaining a high-purity L-form of the compound. nih.gov
Scalability of Synthesis: Laboratory versus Industrial Approaches
The synthesis of magnesium dihydrogen di-L-aspartate has been successfully scaled from laboratory to industrial production levels. While the fundamental chemical reaction remains the same, the methodologies and equipment employed differ significantly.
A Chinese patent provides examples of both laboratory and industrial scale synthesis. In a laboratory setting, 133.1 grams of L-aspartic acid are reacted with 20.1 grams of magnesium oxide in 1340 milliliters of purified water. google.com The mixture is refluxed for 2 hours, and after filtration and concentration, the product is precipitated using ethanol (B145695) and dried under reduced pressure, yielding approximately 157 grams of L-magnesium aspartate (a yield of around 97%). google.com
For industrial-scale production, the same patent describes a process using a reactor. For instance, 133.1 kilograms of L-aspartic acid are reacted with 29.1 kilograms of magnesium hydroxide in 650 liters of purified water. google.com The mixture is refluxed for 2 hours, the pH is adjusted, and after filtration and concentration, the product is precipitated using a larger volume of ethanol and then dried. google.com This demonstrates the direct scalability of the process by increasing the quantities of reactants and solvents and utilizing industrial-grade equipment like large reactors and centrifuges for filtration.
Purification Techniques for Research-Grade Magnesium Dihydrogen Di-L-Aspartate
Achieving high purity, particularly enantiomeric purity, is critical for research-grade magnesium dihydrogen di-L-aspartate. Various purification techniques are employed to remove impurities, including unreacted starting materials, by-products, and the unwanted D-enantiomer of aspartic acid.
Initial purification steps common in the synthesis process include filtration to remove any insoluble materials and concentration of the reaction mixture, often under reduced pressure to avoid thermal degradation. Precipitation of the product from the concentrated solution by adding a water-miscible organic solvent, such as ethanol or acetone, is a widely used technique. nih.gov The choice of solvent and the temperature at which precipitation is carried out can influence the crystal size and purity of the final product. The precipitated solid is then typically collected by centrifugation or filtration and dried under vacuum.
For ensuring high enantiomeric purity, more advanced analytical and separation techniques are required. The concentration of the D-enantiomer of aspartic acid in the final product can be determined using methods such as chiral capillary zone electrophoresis coupled with laser-induced fluorescence detection or high-performance liquid chromatography (HPLC) with chiral derivatization. nih.gov These analytical methods are crucial for quality control in the production of research-grade material. One study found that the concentration of the D-enantiomer in tested samples ranged from 0.03% to 0.12%. nih.gov As mentioned previously, controlling the pH during the synthesis is a key factor in minimizing the formation of the D-enantiomer. nih.gov
Derivatization Pathways and Novel Analog Synthesis
The scientific literature does not extensively document the derivatization of magnesium dihydrogen di-L-aspartate or the synthesis of its novel analogs. Research has predominantly focused on the synthesis, characterization, and application of the parent compound itself, particularly as a bioavailable source of magnesium.
Structural Elucidation and Coordination Chemistry
Chelation Mechanism of Magnesium Ion with L-Aspartate Ligands
The chelation of the magnesium ion by L-aspartate is a versatile process influenced by factors such as pH. Research by Schmidbaur and colleagues has demonstrated that the L-aspartic acid ligand can adopt various coordination modes, acting as a monodentate, bidentate, or tridentate ligand. nih.gov This flexibility arises from the presence of multiple potential donor sites on the aspartate molecule: the amino group and the two carboxylate groups (α and β).
In strongly alkaline conditions (pH > 10), the L-aspartate ligand tends to act as a tridentate ligand, coordinating to the magnesium ion through the nitrogen of the amino group and one oxygen atom from each of the two carboxylate groups (an N, O, O donor set). nih.gov This results in a 1:1 stoichiometry between magnesium and aspartate, with the magnesium center achieving a stable six-coordinate octahedral geometry. nih.gov
A bidentate coordination mode has also been observed, where the aspartic acid ligand coordinates via an oxygen atom from both the α- and β-carboxylic acids, forming a seven-membered ring. This mode is also entropically favored. nih.gov Regardless of the specific coordination, the magnesium ion consistently strives for a six-coordinate octahedral geometry to achieve charge balance and stability. nih.gov
Stereochemical Considerations and Enantiomeric Purity Assessment
Since the biological activity of amino acid chelates can be highly dependent on their stereochemistry, ensuring the enantiomeric purity of Magnesium dihydrogen di-L-aspartate is crucial. The starting material, L-aspartic acid, must be of high enantiomeric purity.
Methods have been developed to assess the presence of the D-enantiomer in magnesium aspartate products. One such study on "Magnesium aspartate dihydrate" utilized chiral capillary zone electrophoresis (CZE) with (2-hydroxypropyl)-β-cyclodextrin as a chiral selector, coupled with laser-induced fluorescence detection. nih.gov An orthogonal method using high-performance liquid chromatography (HPLC) with fluorescence detection after chiral derivatization with o-phthaldialdehyde and N-acetyl-L-cysteine was also validated. nih.gov
These analytical techniques are capable of separating and quantifying the L- and D-enantiomers of aspartic acid. Analysis of commercial samples of magnesium aspartate dihydrate revealed the presence of the D-enantiomer in concentrations ranging from 0.03% to 0.12%. nih.gov Furthermore, simulations of the synthesis process indicated that the content of D-aspartic acid could be elevated if the dissolution of L-aspartic acid is performed at acidic pH values, suggesting a potential for racemization under certain conditions. nih.gov
Crystalline Structures and Polymorphism Research
The three-dimensional arrangement of molecules in the solid state is defined by its crystalline structure. While a definitive crystal structure for pure Magnesium dihydrogen di-L-aspartate (Mg(C₈H₁₂N₂O₈)) has not been explicitly reported in the reviewed literature, studies on closely related compounds provide valuable insights.
Research on the racemic form, magnesium bis(hydrogen-DL-aspartate) tetrahydrate, has shown that both the L- and D-aspartic acid isomers are incorporated into the crystal lattice. researchgate.net In this structure, the aspartic acid ligands act in a monodentate fashion. researchgate.net
Spectroscopic Characterization of Complex Formation
Spectroscopic techniques are instrumental in confirming the formation of the magnesium-aspartate complex and elucidating its structural features.
Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the functional groups involved in the coordination to the magnesium ion. For instance, in a study on magnesium aspartate nanomaterials, FTIR spectroscopy showed absorption peaks corresponding to the carboxylic acid, ester, and alcohol groups. researchgate.net The presence of a Mg-O bond was also indicated by absorption peaks in the lower frequency region. researchgate.net Raman spectroscopy has also been utilized to study magnesium-aspartate-based systems, with specific bands corresponding to the carbonate stretching vibration of the ligand. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While detailed experimental NMR data for Magnesium dihydrogen di-L-aspartate is not widely published, predicted ¹H and ¹³C NMR spectra are available in chemical databases. guidechem.com These predictions can serve as a reference for future experimental work.
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |
| ¹H NMR | Predicted values are available in databases. guidechem.com |
| ¹³C NMR | Predicted values are available in databases. guidechem.com |
| FTIR | Absorption peaks for carboxylic acid, ester, alcohol, and Mg-O bonds have been reported for related materials. researchgate.net |
| Raman | Bands for carbonate stretching vibrations have been observed. nih.gov |
Computational Chemistry and Theoretical Modeling for Structural Prediction
Computational chemistry provides a theoretical framework to predict and understand the structure and properties of molecules like Magnesium dihydrogen di-L-aspartate.
Quantum chemical ab initio modeling has been employed to study the molecular structure of potassium and magnesium aspartate salts in an aqueous environment. These studies have shown that in aqueous solutions, potassium and magnesium aspartates form stable complexes where the structural elements are held together by electrostatic interactions. researchgate.net The computer models generated from these calculations allow for the estimation of the bond strength between the ions in the structure. researchgate.net
Such theoretical calculations can predict the most stable geometric arrangements of the ligands around the central magnesium ion, complementing experimental data from techniques like X-ray crystallography and spectroscopy. These models can also help in understanding the nature of the chemical bonds and the electronic structure of the complex.
Advanced Analytical Methodologies for Compound Characterization
Spectroscopic Techniques
Spectroscopic methods provide profound insights into the molecular structure and bonding within Magnesium Dihydrogen Di-L-aspartate.
X-ray Diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials, offering definitive information on crystal structure and phase purity. For magnesium-containing compounds, XRD is instrumental in identifying the specific crystalline form. For instance, in the analysis of dietary supplements, XRD has been successfully employed to identify the crystalline phases of magnesium compounds like magnesium carbonate and magnesium citrate. nih.govmubychem.com The technique can distinguish between different hydrated forms and can be used to identify counterfeit products by comparing the diffraction pattern of a sample to that of an authentic standard. nih.gov
Table 1: Representative XRD Data for a Related Magnesium Compound (Magnesium Carbonate)
| 2θ Angle (Observed) | 2θ Angle (Database) | d-spacing (Å) | Relative Intensity (%) |
| 24.2 | 24.1 | 3.68 | 40 |
| 32.7 | 32.6 | 2.74 | 100 |
| 42.8 | 42.7 | 2.11 | 60 |
| 51.2 | 51.1 | 1.78 | 35 |
Note: This table is illustrative and based on data for magnesium carbonate found in dietary supplements. nih.gov The specific 2θ angles and intensities would be unique to Magnesium Dihydrogen Di-L-aspartate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the aspartate ligand.
While specific experimental NMR spectra for Magnesium Dihydrogen Di-L-aspartate are not widely published, predicted spectra are available. nih.gov Furthermore, experimental ¹H NMR data for L-aspartic acid in D₂O shows characteristic chemical shifts for the α-proton and the β-protons. Upon chelation with a magnesium ion, slight shifts in these proton signals would be expected due to the change in the electronic environment. A computational and experimental ¹H-NMR study of various hydrated magnesium-based minerals demonstrates that the chemical shifts of protons in water molecules associated with the magnesium ion are sensitive to the specific mineral structure. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Magnesium Dihydrogen Di-L-aspartate
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Data not readily available in published literature |
| ¹³C | Data not readily available in published literature |
Note: Specific, experimentally verified NMR data for this compound is limited in publicly accessible literature. The table reflects the current availability of data.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For Magnesium Dihydrogen Di-L-aspartate, electrospray ionization (ESI) would be a suitable soft ionization technique to generate intact molecular ions in the gas phase.
While a detailed mass spectral analysis with fragmentation patterns for Magnesium Dihydrogen Di-L-aspartate is not extensively documented, the expected molecular ion peak would correspond to the chemical formula C₈H₁₂MgN₂O₈. farmkemi.com The monoisotopic mass of this compound is calculated to be 288.0444070 Da. nih.gov Analysis of related compounds, such as magnesium gluconate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrates the utility of this technique for both qualitative and quantitative analysis of magnesium-containing organic compounds. nih.gov
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR and Raman spectra of Magnesium Dihydrogen Di-L-aspartate are expected to be dominated by the vibrational modes of the L-aspartate ligand, with some shifts and new bands appearing due to coordination with the magnesium ion.
Experimental and theoretical studies on L-aspartic acid have provided detailed assignments of its vibrational bands. nih.gov Key vibrational modes include those associated with the amine group (NH₃⁺), the carboxylate groups (COO⁻), and the carbon skeleton. In the zwitterionic form of L-aspartic acid, characteristic broad bands are observed for the NH₃⁺ stretching and bending vibrations. nih.gov The coordination of the carboxylate groups to the magnesium ion in Magnesium Dihydrogen Di-L-aspartate would lead to shifts in the symmetric and asymmetric stretching frequencies of the COO⁻ groups. A study on magnesium-aspartate-based crystallization noted the characteristic absorption band of aspartate at 1575–1581 cm⁻¹ and the carboxylate band at 1418–1423 cm⁻¹ in the FT-IR spectrum. sorachim.com
Raman spectroscopy of L-aspartic acid also shows characteristic bands that can be used for identification. hmdb.ca The Raman spectra of magnesium-containing minerals, such as magnesite (MgCO₃), have been well-characterized and demonstrate the sensitivity of Raman spectroscopy to the coordination environment of the metal ion.
Table 3: Key Infrared Absorption Bands for L-Aspartic Acid and Expected Shifts upon Chelation
| Functional Group | Vibrational Mode | L-Aspartic Acid (cm⁻¹) | Expected Shift in Magnesium Dihydrogen Di-L-aspartate |
| NH₃⁺ | Asymmetric Bending | ~1509 | Minor shift |
| COO⁻ | Asymmetric Stretching | ~1590 | Shift to lower or higher frequency |
| COO⁻ | Symmetric Stretching | ~1410 | Shift to lower or higher frequency |
| C-N | Stretching | ~1050 | Minor shift |
Note: The wavenumbers for L-aspartic acid are approximate and based on published data. nih.gov The expected shifts are qualitative.
Chromatographic Separation Techniques for Purity and Identity
Chromatographic techniques are essential for assessing the purity of Magnesium Dihydrogen Di-L-aspartate, particularly its enantiomeric purity, which is critical given that the L-enantiomer of aspartic acid is the biologically active form.
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for separating L-aspartic acid from its D-enantiomer. A study on the enantiomeric purity of "Magnesium aspartate dihydrate" detailed the development and validation of both an HPLC-fluorescence method and a chiral capillary zone electrophoresis method. The HPLC method involved chiral derivatization with o-phthaldialdehyde and N-acetyl-L-cysteine, followed by fluorescence detection. The capillary electrophoresis method utilized (2-hydroxypropyl)-β-cyclodextrin as a chiral selector. These studies found that the concentration of the D-enantiomer in bulk samples and drug products ranged from 0.03% to 0.12%.
These highly sensitive methods are crucial for quality control in pharmaceutical and nutraceutical applications to ensure that the product contains the desired stereoisomer and is free from unwanted impurities.
Elemental Analysis and Stoichiometry Verification
Elemental analysis provides a fundamental verification of the empirical formula of Magnesium Dihydrogen Di-L-aspartate by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Magnesium).
The theoretical elemental composition of Magnesium Dihydrogen Di-L-aspartate (C₈H₁₂MgN₂O₈) can be calculated from its molecular formula and atomic weights. Experimental values obtained from techniques such as combustion analysis for C, H, and N, and atomic absorption spectroscopy or inductively coupled plasma (ICP) for magnesium, should align with these theoretical values to confirm the stoichiometry of the salt.
In the synthesis of magnesium aspartate, elemental analysis is a key step in confirming the composition of the final product. Furthermore, pharmacopeial monographs and supplier specifications for "Magnesium Aspartate Dihydrate" list acceptable limits for various elemental impurities, such as heavy metals (e.g., lead) and iron, which are determined by atomic spectroscopy methods.
Table 4: Theoretical Elemental Composition of Anhydrous Magnesium Dihydrogen Di-L-aspartate (C₈H₁₂MgN₂O₈)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 33.32 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.20 |
| Magnesium | Mg | 24.305 | 1 | 24.305 | 8.43 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.71 |
| Oxygen | O | 15.999 | 8 | 127.992 | 44.38 |
| Total | 288.495 | 100.00 |
Note: The molecular weight and mass percentages are calculated based on the anhydrous form of the compound.
Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis methodologies are crucial for characterizing the physicochemical properties of pharmaceutical compounds like Magnesium dihydrogen di-L-aspartate. These techniques provide valuable insights into the thermal stability, decomposition behavior, and phase transitions of the material when subjected to controlled temperature programs. The primary methods employed for this compound are Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
Detailed Research Findings
Comprehensive thermal analysis of Magnesium dihydrogen di-L-aspartate (referred to in some studies as magnesium hydrogen aspartate) reveals a multi-stage decomposition process. researchgate.net The initial and most distinct stage involves dehydration, the loss of water of crystallization, which is a common characteristic for many hydrated salt compounds. researchgate.net
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
Studies utilizing TGA, DTG, and DTA have established that the thermal decomposition of Magnesium dihydrogen di-L-aspartate occurs in two primary stages. researchgate.net The first stage, occurring at lower temperatures, is attributed to dehydration. researchgate.net Thermogravimetric (TG) curves for what is identified as magnesium hydrogen aspartate tetrahydrate show that this dehydration happens in a single, distinct step. researchgate.net
The second stage of decomposition occurs at higher temperatures and involves the breakdown of the anhydrous salt. The specific temperature ranges for these decomposition events are influenced by experimental conditions such as the heating rate and the initial sample mass. Slower heating rates and smaller sample sizes tend to result in decomposition at lower temperatures.
The table below summarizes the findings from a detailed thermoanalytical study under a static air atmosphere, showcasing the effect of varying heating rates and sample masses on the decomposition stages of Magnesium dihydrogen di-L-aspartate.
Table 1: Thermoanalytical Data (DTA, TG, DTG) for Magnesium Dihydrogen Di-L-Aspartate Decomposition
| Sample Mass (mg) | Heating Rate (°C/min) | Stage I: Dehydration Temperature Range (°C) | Stage II: Decomposition Temperature Range (°C) |
|---|---|---|---|
| 50 | 3 | 45-215 | 215-640 |
| 50 | 15 | 60-250 | 250-680 |
| 200 | 3 | 40-225 | 225-660 |
| 200 | 15 | 55-255 | 255-700 |
Data sourced from a study on the thermal decomposition of magnesium salts. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry provides further detail on the thermal transitions of Magnesium dihydrogen di-L-aspartate. DSC analysis confirms the endothermic nature of the dehydration process, which is consistent with the energy required to remove water molecules from the crystal lattice. researchgate.net For magnesium hydrogen aspartate tetrahydrate, the DSC curve shows a distinct endothermic peak corresponding to the one-stage dehydration process observed in TGA. researchgate.net
The analysis of the DSC curves indicates that a significant amount of heat is required for the release of the four moles of crystallization water from the compound. researchgate.net The table below presents the key temperature points of the endothermic dehydration peak as determined by DSC at different heating rates.
Table 2: Differential Scanning Calorimetry (DSC) Data for the Dehydration of Magnesium Dihydrogen Di-L-Aspartate
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) |
|---|---|---|---|
| 10 | 69.8 | 131.2 | 194.5 |
| 20 | 79.7 | 143.5 | 209.7 |
Data reflects the endothermic dehydration process under an air stream. researchgate.net
These detailed research findings from various thermal analysis methods provide a comprehensive understanding of the thermal behavior of Magnesium dihydrogen di-L-aspartate, which is fundamental for its characterization and quality control in various applications.
In Vitro and Cellular Mechanisms of Action
The biological activity of magnesium dihydrogen di-L-aspartate at the cellular level is primarily attributed to the dissociation of the compound into magnesium ions (Mg²⁺) and L-aspartate. These components can then participate in a multitude of cellular processes.
Intracellular Magnesium Homeostasis Modulation
Magnesium is the second most abundant intracellular cation, and maintaining its concentration within a narrow range is critical for numerous cellular functions. Eukaryotic cells have developed sophisticated mechanisms to regulate the influx, efflux, and buffering of intracellular magnesium. The concentration of free magnesium within a cell is typically in the range of 0.5 mmol/L.
In vitro studies using various cell types have demonstrated that the extracellular magnesium concentration influences its intracellular levels. It is hypothesized that magnesium dihydrogen di-L-aspartate serves as a bioavailable source of magnesium, thereby influencing the transmembrane movement of Mg²⁺. This modulation is crucial, as fluctuations in intracellular magnesium can impact a wide array of cellular activities.
Interaction with Enzyme Systems and Co-factor Roles in Biological Pathways
Magnesium is a critical cofactor for over 600 enzymatic reactions in the body. Its role is multifaceted, ranging from direct binding to the active site of an enzyme to forming a complex with substrates like adenosine (B11128) triphosphate (ATP). The provision of Mg²⁺ from magnesium dihydrogen di-L-aspartate is fundamental to these processes.
Many enzymes within the menaquinone, siderophore, and tryptophan (MST) biosynthetic pathways are magnesium-dependent. These enzymes utilize magnesium to facilitate the chemical transformation of chorismate. While direct studies on magnesium dihydrogen di-L-aspartate are limited, the principle of magnesium acting as a crucial enzymatic partner is well-established.
Table 1: Examples of Magnesium-Dependent Enzyme Systems
| Enzyme Class | Example | Role of Magnesium |
| Kinases | Hexokinase | Forms Mg-ATP complex, facilitating phosphate (B84403) transfer |
| Polymerases | DNA Polymerase | Neutralizes charge, facilitating substrate alignment |
| ATPases | Na⁺/K⁺-ATPase | Essential for the hydrolytic activity of the enzyme |
| Cyclases | Adenylyl cyclase | Required for catalytic activity |
This table provides illustrative examples of magnesium's role as a cofactor and is based on general biochemical knowledge.
Influence on Cellular Energy Metabolism Pathways
Cellular energy metabolism, encompassing glycolysis, the Krebs cycle, and oxidative phosphorylation, is profoundly dependent on magnesium.
Magnesium is intrinsically linked to ATP, the primary energy currency of the cell. The biologically active form of ATP is predominantly the Mg-ATP complex. Magnesium ions bind to the phosphate groups of ATP, stabilizing the molecule and facilitating the transfer of phosphate groups in reactions catalyzed by kinases. Therefore, an adequate supply of intracellular magnesium, as would be supported by the uptake of magnesium from magnesium dihydrogen di-L-aspartate, is essential for both the synthesis of ATP via ATP synthase and its utilization in countless cellular reactions.
Several key enzymes in the glycolytic pathway and the Krebs cycle are magnesium-dependent. For instance, phosphofructokinase and pyruvate (B1213749) kinase in glycolysis require magnesium for their activity. In the Krebs cycle, enzymes such as isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex are also activated by Mg²⁺. By providing magnesium, magnesium dihydrogen di-L-aspartate can theoretically influence the flux through these central metabolic pathways.
Table 2: Magnesium's Role in Glycolysis and the Krebs Cycle
| Pathway | Key Enzyme | Function Dependent on Magnesium |
| Glycolysis | Hexokinase | Phosphorylation of glucose |
| Glycolysis | Phosphofructokinase-1 | Rate-limiting step of glycolysis |
| Glycolysis | Pyruvate Kinase | Final step of glycolysis, producing ATP |
| Krebs Cycle | Isocitrate Dehydrogenase | Catalyzes the conversion of isocitrate |
| Krebs Cycle | α-Ketoglutarate Dehydrogenase | A key regulatory point in the cycle |
This table illustrates the involvement of magnesium in key metabolic enzymes and is based on established biochemical principles.
Neurochemical Signaling Pathways (In Vitro Models)
In the context of the central nervous system, both magnesium and L-aspartate, the constituents of magnesium dihydrogen di-L-aspartate, play significant roles. L-aspartate is an excitatory amino acid that can act as an agonist at N-methyl-D-aspartate (NMDA) receptors. Conversely, magnesium ions act as a non-competitive antagonist at the NMDA receptor, blocking the ion channel at resting membrane potentials.
In vitro studies on neuronal cell cultures have shown that magnesium can protect against excitotoxicity by preventing excessive calcium influx through the NMDA receptor channel. While L-aspartate can be neurotoxic at high concentrations, the presence of magnesium from magnesium dihydrogen di-L-aspartate would be expected to modulate this effect. This dual role highlights a complex interplay in neurochemical signaling.
Cardioprotective Signaling Cascades (In Vitro Models)
Magnesium exerts cardioprotective effects through various mechanisms that have been observed in in vitro models using cardiomyocytes. One of the primary actions of magnesium is its role as a physiological calcium antagonist. It can inhibit L-type calcium channels, thereby reducing calcium overload, which is a key factor in cardiac cell injury and death.
Furthermore, studies on animal models have suggested that magnesium aspartate can reduce myocardial calcium uptake, which is implicated in cardiac stress. In in vitro models using H9C2 cardiomyocytes, magnesium has been shown to protect against induced cell injury, reduce apoptosis, and mitigate endoplasmic reticulum stress. These protective effects are linked to the modulation of various intracellular signaling pathways that promote cell survival.
: Antioxidant and Oxidative Stress Mitigation Mechanisms (In Vitro)
Extensive research into the role of magnesium in cellular health has established its importance in mitigating oxidative stress. While direct in vitro studies specifically investigating the antioxidant mechanisms of Magnesium Dihydrogen Di-L-Aspartate are limited in publicly available scientific literature, the broader understanding of magnesium's function provides a framework for its potential effects. The primary mechanism by which magnesium is understood to combat oxidative stress is through the modulation of cellular processes that are compromised during magnesium deficiency.
In vitro studies have demonstrated that a deficiency in magnesium is associated with an increase in oxidative damage. This is often observed through the measurement of markers like lipid peroxidation products. For instance, research on cultured rat hepatocytes has shown that decreasing the concentration of extracellular magnesium leads to an enhancement of lipid peroxidation. nih.gov This process is dependent on the presence of iron, suggesting that magnesium may play a role in mitigating iron-induced oxidative damage. nih.gov
Furthermore, magnesium is crucial for the stability and function of mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS). Magnesium deficiency can lead to mitochondrial dysfunction, resulting in increased production of ROS and a state of oxidative stress. This can, in turn, contribute to cellular damage.
The antioxidant defense system of the body, which includes enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, is also influenced by magnesium levels. Although direct modulation of these enzymes by Magnesium Dihydrogen Di-L-Aspartate in vitro has not been extensively documented, adequate magnesium levels are considered essential for maintaining a robust antioxidant defense.
The following table summarizes findings from in vitro studies on the impact of magnesium on markers of oxidative stress. It is important to note that these studies focus on magnesium in general and not specifically on the dihydrogen di-L-aspartate salt.
| Cell/System Studied | Experimental Condition | Key Findings | Reference |
| Cultured Rat Hepatocytes | Decreased extracellular Mg2+ concentration | Enhanced lipid peroxidation (measured as malondialdehyde formation), dependent on extracellular iron. | nih.gov |
While the direct antioxidant capacity of Magnesium Dihydrogen Di-L-Aspartate in vitro remains an area for further investigation, the established role of magnesium in preventing oxidative stress through various cellular mechanisms suggests its potential benefit in this regard. The L-aspartate component may also contribute to cellular functions, but its specific role in the antioxidant mechanisms of the compound requires dedicated study.
Preclinical Biochemical and Physiological Roles
Metabolic Integration of L-Aspartic Acid and Magnesium
Magnesium and L-aspartic acid are both integral to fundamental metabolic pathways. Magnesium is a crucial cofactor for numerous enzymes involved in the metabolism of carbohydrates, fats, and proteins. viamedica.pl It plays a significant role in glucose, lipid, and protein metabolism, which can influence the interaction between muscle and fat tissue. nih.gov L-aspartic acid, a non-essential amino acid, is a key intermediate in the urea (B33335) cycle and the citric acid cycle, central to energy production and nitrogen metabolism.
Magnesium dihydrogen di-L-aspartate provides a bioavailable source of both magnesium and L-aspartic acid. vulcanchem.comwikipedia.org Organic salts of magnesium, like the aspartate form, generally exhibit greater water solubility and oral absorption compared to inorganic salts. viamedica.plwikipedia.org This enhanced bioavailability is attributed to the stability of the organic complex in the acidic environment of the stomach, facilitating easier passage through the intestinal wall. viamedica.pl
In animal models, magnesium deficiency has been shown to modulate insulin (B600854) sensitivity and potentially impair insulin secretion. nih.gov Studies have demonstrated that magnesium can influence the protein expression of the insulin receptor and the mRNA levels of insulin and its receptor. nih.gov This suggests that magnesium may mediate brain insulin sensitivity, possibly through the PI3K/Akt signaling pathway. nih.gov
Table 1: Bioavailability of Different Magnesium Salts
| Magnesium Salt | Relative Bioavailability |
|---|---|
| Magnesium Aspartate | High vulcanchem.comwikipedia.org |
| Magnesium Citrate | High wikipedia.org |
| Magnesium Carbonate | Low wikipedia.org |
Role in Nerve Transmission and Synaptic Plasticity (Animal Models)
Both magnesium and L-aspartic acid are pivotal in regulating neuronal function. Magnesium ions are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission and synaptic plasticity. nih.gov By blocking the calcium channel in the NMDA receptor, magnesium prevents excessive neuronal excitation. nih.gov
In animal models, increasing extracellular magnesium has been shown to enhance synaptic plasticity in cultured hippocampal neurons. nih.gov Studies on rats with a model of Alzheimer's disease demonstrated that magnesium sulfate (B86663) supplementation improved cognitive function and synaptic plasticity. nih.govnih.gov Specifically, it reversed impairments in long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and rescued the morphological complexity of synapses. nih.gov
Furthermore, research on the related compound, D-aspartate, has shown that it can enhance NMDAR-mediated miniature excitatory postsynaptic currents in mice. nih.gov Chronic administration of D-aspartate has been found to trigger plastic modifications of neuronal cytoarchitecture in the prefrontal cortex and hippocampus. nih.gov
Muscle Contraction Regulation and Neuromuscular Function (Animal Models)
Magnesium is essential for normal muscle function, playing a direct role in the process of muscle contraction and relaxation. It acts as a natural calcium antagonist, and the balance between these two ions is critical for proper muscle physiology.
Preclinical research has highlighted the importance of magnesium in skeletal muscle homeostasis. nih.gov In mouse models, even a mild magnesium deficiency was found to alter the expression of genes crucial for muscle physiology, including those involved in energy metabolism, muscle regeneration, and excitation-contraction coupling. nih.gov While severe deficiency did not lead to immediate changes in muscle weight or fiber morphology, it did decrease the expression of several magnesium transport systems. nih.gov
Studies using in vitro and in vivo models have shown that magnesium supplementation can have a protective effect against muscle wasting. nih.gov For instance, lower mRNA expression levels of markers associated with muscle atrophy were observed in a group supplemented with magnesium. nih.gov
Bone Metabolism and Mineralization Processes (Animal Models)
Magnesium is a significant component of bone tissue and is vital for bone health. Animal studies have demonstrated the profound effects of magnesium deficiency on bone metabolism.
In mouse models of dietary magnesium depletion, significant effects on bone have been observed, including impaired bone growth and a decrease in the number of osteoblasts (bone-forming cells). nih.gov Furthermore, magnesium deficiency led to an increase in the number of osteoclasts (bone-resorbing cells) and a loss of trabecular bone. nih.gov These changes were accompanied by an increase in inflammatory cytokines in the bone. nih.gov
Interestingly, some studies on C57BL/6J mice have shown an unexpected lack of significant bone loss despite an eight-week magnesium-deprived diet. nih.gov This suggests that certain mouse strains may adapt efficiently to magnesium deprivation by adjusting the expression of genes involved in magnesium transport in the kidneys. nih.gov
Table 2: Effects of Magnesium Deficiency on Bone in Animal Models
| Parameter | Observation in Magnesium-Deficient Mice |
|---|---|
| Bone Growth | Impaired nih.gov |
| Osteoblast Number | Decreased nih.gov |
| Osteoclast Number | Increased nih.gov |
| Trabecular Bone Volume | Decreased nih.gov |
Influence on Endocrine Secretion and Hormone Regulation (Animal Models)
The endocrine system is a complex network of glands and hormones that regulate various bodily functions, and animal models are crucial for understanding the effects of substances on this system. nih.gov
L-aspartate has been shown to stimulate the secretion of growth hormone (GH) in ruminants. nih.gov A study in wethers (castrated male sheep) demonstrated that intravenous infusion of D-aspartate, a stereoisomer of L-aspartate, enhanced blood GH concentrations in a dose-dependent manner. nih.gov The results suggested that D-aspartate may act both directly on the pituitary gland and through other indirect pathways to stimulate GH secretion. nih.gov
Ergogenic Effects and Performance Enhancement in Non-Human Models
The potential for various compounds to enhance physical performance is often initially explored in non-human models. While direct studies on the ergogenic effects of magnesium dihydrogen di-L-aspartate in animal models are not extensively detailed in the provided search results, the individual components have known physiological roles that could contribute to performance.
Magnesium's role in energy metabolism and muscle function is fundamental to physical performance. viamedica.plnih.gov L-aspartic acid is involved in the urea cycle, which helps to remove ammonia, a byproduct of exercise that can contribute to fatigue.
Cognitive Function Modulation in Animal Models
The influence of magnesium on cognitive function has been a subject of significant research in animal models. Studies have shown that magnesium can enhance cognitive function and synaptic plasticity in animal models of Alzheimer's disease. nih.gov Supplementation with magnesium sulfate in a rat model of Alzheimer's disease led to improved cognitive function. nih.govnih.gov
Furthermore, increasing brain magnesium levels through supplementation has been associated with improved neurological outcomes in models of acute brain injury. nih.gov In a rat model of sciatic nerve injury, a diet rich in magnesium was found to stimulate the recovery of neurological function and enhance nerve regeneration. nih.gov
Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models
Absorption and Bioavailability Studies (Animal Models)
The intestinal absorption of magnesium is a complex process involving both paracellular and transcellular pathways. The paracellular pathway allows for the passive diffusion of magnesium through the tight junctions between intestinal cells, while the transcellular pathway involves active transport across the cell membrane, mediated by specific channel proteins like TRPM6 and TRPM7. The bioavailability of magnesium can vary significantly based on several factors, including the administered dose and the composition of the accompanying food matrix. nih.govnih.gov
In animal models, particularly rats, studies have been conducted to determine the absorption and bioavailability of various magnesium salts. One study utilizing a stable isotope approach in magnesium-depleted rats found that the absorption of magnesium from different salts ranged from 50% to 67%. nih.gov
Comparative Bioavailability with Other Magnesium Salts
Research in animal models has consistently demonstrated that organic magnesium salts, such as magnesium dihydrogen di-L-aspartate, tend to have slightly better bioavailability compared to inorganic salts. nih.gov
In a study involving magnesium-depleted rats, magnesium L-aspartate was shown to be more effective and faster at compensating for magnesium deficiency than other tested salts, including inorganic magnesium chloride. researchgate.net Another study using a stable isotope approach in rats compared ten different magnesium salts and found that organic salts, including aspartate, resulted in higher urinary excretion and retention of magnesium compared to inorganic salts. nih.gov Specifically, magnesium gluconate showed the highest bioavailability in this particular study. nih.gov While some studies suggest a significant difference, others indicate that the type of magnesium salt may be less crucial than other factors. nih.gov
Table 1: Comparative Bioavailability of Magnesium Salts in Rats
| Magnesium Salt | Relative Bioavailability | Key Findings in Animal Models |
| Magnesium dihydrogen di-L-aspartate | High | More effective and faster compensation of magnesium deficit compared to many other salts. researchgate.net Higher urinary excretion and retention compared to inorganic salts. nih.gov |
| Magnesium Gluconate | High | Exhibited the highest bioavailability in a study comparing ten different magnesium salts. nih.gov |
| Magnesium Citrate | High | Demonstrates good solubility and bioavailability. psu.edu |
| Magnesium Lactate | Moderate to High | Showed significant increases in urinary magnesium excretion, indicating good absorption. psu.edu |
| Magnesium Chloride | Moderate | Showed the highest efficiency among inorganic salts in compensating for magnesium deficit. researchgate.net |
| Magnesium Oxide | Low | Generally exhibits lower solubility and bioavailability compared to organic salts. nih.govwikipedia.org |
Factors Influencing Oral Absorption Efficiency
The oral absorption of magnesium is influenced by a multitude of factors, with the administered dose being a primary determinant. nih.gov Generally, the relative absorption of magnesium is higher when administered in multiple small doses throughout the day compared to a single large dose. eurekaselect.com
Several dietary components can also impact magnesium uptake. Factors that can enhance magnesium absorption include:
Proteins: Higher protein intake may increase magnesium absorption. nih.gov
Medium-Chain Triglycerides: These have been shown to promote magnesium uptake. nih.gov
Indigestible Carbohydrates: Substances like resistant starch, oligosaccharides, and inulin (B196767) can enhance magnesium absorption. eurekaselect.com
Conversely, certain dietary factors can impair magnesium absorption:
High doses of other minerals: Competition for absorption can occur with other minerals. nih.gov
Phytates and Oxalates: These compounds, found in plant-based foods, can bind to magnesium and reduce its absorption. lih.lu
Certain types of fiber: Non-fermentable fibers like cellulose (B213188) and lignin, as well as partly fermentable fibers like hemicellulose, can decrease magnesium uptake. eurekaselect.com
Age can also be a factor, with studies in rats showing that older animals have less efficient intestinal absorption of magnesium compared to younger ones. nih.gov
Metabolism and Biotransformation Pathways (Animal Models)
Magnesium is an essential mineral and does not undergo metabolism or biotransformation in the traditional sense of drug metabolism. Its primary role in the body is as a cofactor for over 300 enzymatic reactions, including those involved in ATP metabolism, glycolysis, and oxidative phosphorylation. msdvetmanual.com It is also crucial for the synthesis of DNA, RNA, and proteins. msdvetmanual.com
The L-aspartate component of magnesium dihydrogen di-L-aspartate is an amino acid that can be utilized in various metabolic pathways. Differences in the metabolism of D- and L-amino acids may influence the pharmacological properties of different stereoisomers of magnesium aspartate. nih.gov
Excretion Kinetics and Elimination Routes (Animal Models)
The kidneys are the primary regulators of magnesium homeostasis, with excess magnesium being cleared from the body through glomerular filtration. msdvetmanual.com In healthy animals, the kidneys will adjust the excretion of magnesium to maintain balance. msdvetmanual.com
Studies in rats have shown that the administration of organic magnesium salts, including aspartate, leads to higher urinary magnesium excretion compared to inorganic salts, which is indicative of their higher absorption. nih.gov In a study comparing stereoisomers of potassium magnesium aspartate in rats, it was found that the administration of the L-aspartate form resulted in lower daily urinary excretion of magnesium compared to the D- and DL-stereoisomers. nih.gov This suggests a more efficient retention of magnesium from the L-aspartate form.
Dose-Response Relationships and Efficacy in Animal Models
Dose-response relationships for magnesium supplementation have been investigated in various animal models for different outcomes.
In a study on finishing pigs subjected to transportation stress, supplementation with magnesium aspartate demonstrated a dose-dependent effect. nih.gov A dose of 1000 mg of magnesium per kg of diet was effective in decreasing meat tenderness, while a higher dose of 2000 mg of magnesium per kg of diet was needed to increase serum magnesium concentration, reduce drip loss, and improve meat color. nih.gov
Another study in horses investigated the effect of oral magnesium aspartate on flight reactivity. csu.edu.au While a dose of 0.02 g/kg/BW did not show a significant effect in a mixed-breed group, a higher dose range of 0.02-0.03 g/kg/BW did result in a significant decrease in reactivity in a homogenous group of Standardbred geldings. csu.edu.au
In rats with induced potassium and magnesium depletion, the efficacy of different stereoisomers of potassium magnesium aspartate was compared. The L-aspartate form was found to be the most effective in correcting the deficiency, following the order: K, Mg L-aspartate > K, Mg DL-aspartate > K, Mg D-aspartate. nih.gov
Advanced Research Applications and Potential Therapeutic Avenues Preclinical
Development as a Preclinical Magnesium Supplementation Model
Magnesium dihydrogen di-L-aspartate is being investigated as a model for magnesium supplementation in preclinical studies due to its efficient absorption. Research indicates that organic magnesium salts, like magnesium L-aspartate, are more readily absorbed and have higher bioavailability than their inorganic counterparts, such as magnesium oxide. wikipedia.org Studies comparing different magnesium salts have shown that magnesium L-aspartate can compensate for magnesium deficiency more effectively and rapidly than many other forms. researchgate.net This superior bioavailability is a key factor in its selection for preclinical models aimed at understanding the physiological and therapeutic effects of magnesium supplementation.
Investigation in Nutritional Science for Livestock and Poultry
The application of magnesium dihydrogen di-L-aspartate extends to veterinary nutritional science, with studies exploring its benefits for livestock and poultry. In swine, supplementation with magnesium aspartate has been shown to improve pork quality by enhancing water-holding capacity and color, and it can alleviate the negative impacts of transportation stress on meat tenderness. nih.gov
Research in poultry suggests that while most plant-based diets contain adequate magnesium, supplementation can positively affect meat quality and body weight at certain developmental stages. researchgate.net Organic forms of magnesium, such as magnesium L-aspartate, are considered more available than inorganic forms. nih.gov Supplementing the feed of broilers with magnesium has demonstrated positive effects on meat quality, including improved water holding capacity and color. nih.gov Furthermore, it has been shown to reduce the incidence of myopathies like wooden breast and white striping. nih.gov In laying hens, adequate magnesium is crucial for egg production, feed intake, and eggshell quality. researchgate.net
A study on pregnant sows demonstrated that the addition of magnesium-L-aspartate hydrochloride to their feed did not adversely affect pregnancy parameters and was well-tolerated. researchgate.net
Table 1: Effects of Magnesium Aspartate Supplementation in Livestock and Poultry (Preclinical)
| Animal Model | Key Findings |
| Finishing Pigs | Improved water-holding capacity and color of pork; alleviated negative effects of transportation stress on meat tenderness. nih.gov |
| Broiler Chickens | Positive effects on meat quality (water holding capacity, color); reduced incidence of wooden breast and white striping myopathies. nih.gov |
| Pregnant Sows | No adverse effects on pregnancy parameters; well-tolerated. researchgate.net |
Research in Neurodegenerative Disease Models (Preclinical)
Magnesium plays a crucial role in the normal functioning of the central nervous system, and its potential neuroprotective properties are a subject of intense research in the context of neurodegenerative diseases. nih.gov Preclinical models are instrumental in exploring the mechanisms through which magnesium might offer therapeutic benefits.
Magnesium's role as a physiological antagonist of the N-methyl-D-aspartate (NMDA) receptor is a key area of investigation. nih.govmdpi.com Overactivation of NMDA receptors can lead to excitotoxic neuronal death, a process implicated in neurodegenerative disorders. nih.gov Animal models of neurodegeneration have shown that magnesium can protect against this excitotoxicity. nih.gov For instance, in a mouse model, systemic administration of MgSO4, a non-competitive antagonist of the NMDA receptor, was shown to prevent certain types of brain lesions induced by an NMDA receptor agonist. nih.gov
The link between magnesium deficiency and an increased risk of neurodegenerative diseases is also being explored in animal studies. nih.gov Research suggests that a diet low in calcium and magnesium may contribute to the development of symptoms related to Parkinson's disease in mice. nih.gov
Cardiovascular Disease Models (Preclinical)
Epidemiological data have long suggested a link between adequate magnesium intake and a reduced risk of cardiovascular diseases. researchgate.netkup.at Preclinical studies are crucial for elucidating the mechanisms behind this association. Magnesium's role as a natural calcium antagonist is a key aspect of its cardiovascular effects. researchgate.netkup.at
In animal models, magnesium has been shown to attenuate the vasoconstrictor effects of various transmitters on blood vessels, including the coronary arteries. kup.at This suggests a potential mechanism by which magnesium could help in conditions characterized by vasospasm. The comprehensive evaluation of magnesium depletion scores has further highlighted a significant association between magnesium deficiency and the prevalence and mortality of cardiovascular disease. nih.gov
Enhancement of Analgesic Activity of Opioids (Preclinical Studies)
Preclinical research has demonstrated that magnesium can enhance the analgesic effects of opioids, potentially offering a way to reduce opioid dosage and associated side effects. nih.govumk.pl The mechanism is believed to involve magnesium's antagonism of the NMDA receptor, which plays a role in the development of pain and opioid tolerance. nih.govmdpi.com
In a study using a rat model of neuropathic pain, the co-administration of magnesium and morphine resulted in a significant reduction in hyperalgesia. nih.govmdpi.com The research suggested that by blocking NMDA receptor signaling, magnesium helps to restore the function of the µ-opioid receptor, thereby enhancing morphine's analgesic effect. nih.govmdpi.com This interaction is a promising area of investigation for developing new pain management strategies. umk.plnih.gov
Table 2: Preclinical Findings on Magnesium and Opioid Analgesia
| Animal Model | Key Findings | Proposed Mechanism |
| Wistar Rats (Neuropathic Pain) | Co-administration of magnesium and morphine reduced hyperalgesia. nih.govmdpi.com | Blocking of NMDA receptor signaling by magnesium restores µ-opioid receptor function. nih.govmdpi.com |
Mechanistic Studies in Dermatological Contexts (Preclinical/In Vitro)
In the field of dermatology, preclinical and in vitro studies are exploring the potential applications of magnesium compounds. One area of interest is the use of stable vitamin C derivatives, such as magnesium ascorbyl phosphate (B84403) (MAP), for topical applications. nih.gov Vitamin C has poor stability and skin penetration, but derivatives like MAP offer a more stable and absorbable alternative. nih.gov
In vitro studies have investigated the use of vesicular carriers, such as ethosomes and niosomes, to deliver MAP into the skin. nih.gov These studies aim to enhance the permeation and retention of the compound in the skin for potential therapeutic effects, such as in the treatment of melasma. nih.gov
Novel Formulations and Delivery Systems for Research Purposes
To enhance the therapeutic potential and research applications of magnesium dihydrogen di-L-aspartate, novel formulations and delivery systems are being explored. The development of different vesicular drug delivery systems, like ethosomes and niosomes, for topical application of magnesium-containing compounds is one such area of research. nih.gov These advanced delivery systems aim to improve the stability, permeation, and targeted delivery of the active compound, which is crucial for both preclinical investigations and potential future clinical applications. The choice of the salt form, such as magnesium L-aspartate hydrochloride, is also a key consideration in formulation development due to its favorable physicochemical properties. kup.at
Emerging Research Directions and Theoretical Frameworks
Systems Biology Approaches to Magnesium Dihydrogen Di-L-Aspartate Action
Systems biology offers a holistic perspective on how magnesium dihydrogen di-L-aspartate influences interconnected biological networks. This approach moves beyond the study of single molecular pathways to a more comprehensive analysis of the compound's effects across the entire biological system. By integrating various data types, researchers can model the intricate web of interactions that govern cellular responses to this magnesium salt.
A key focus is understanding how the dual components of the compound—magnesium and L-aspartic acid—synergistically influence cellular functions. Magnesium is a crucial cofactor in over 300 enzymatic reactions, participating in everything from energy metabolism to DNA synthesis. nih.gov L-aspartic acid, a non-essential amino acid, is involved in the urea (B33335) cycle, neurotransmission, and the metabolism of other amino acids. leapchem.com Systems biology approaches aim to elucidate how the combined administration of these two molecules in a chelated form impacts these extensive networks differently than when they are supplied individually.
Computational Modeling of Molecular Interactions and Metabolic Pathways
Computational modeling has become an indispensable tool for predicting and understanding the molecular interactions of magnesium dihydrogen di-L-aspartate. These models can simulate how the compound binds to proteins and other molecules, providing insights into its mechanism of action at a sub-cellular level.
A study on the N-methyl-D-aspartate (NMDA) receptor, for which L-aspartate is an agonist, utilized computational modeling to understand the binding of various compounds. nih.govnih.gov This type of research can shed light on the potential neurological effects of increased aspartate availability from magnesium dihydrogen di-L-aspartate supplementation.
Integrative Omics Studies (Genomics, Proteomics, Metabolomics) in Response to Compound Exposure
Integrative "omics" studies represent a powerful frontier in understanding the cellular response to magnesium dihydrogen di-L-aspartate. By combining genomics, proteomics, and metabolomics, researchers can create a detailed snapshot of the molecular changes that occur within a cell or organism upon exposure to the compound. mdpi.comqiagenbioinformatics.com
Genomics can identify changes in gene expression that are triggered by magnesium and L-aspartate. This could reveal the activation of specific signaling pathways or the upregulation of genes involved in magnesium transport and utilization.
Proteomics analyzes the changes in the protein landscape of the cell. This can provide direct evidence of the enzymatic activities that are enhanced or inhibited by the presence of magnesium dihydrogen di-L-aspartate. For example, proteomic analysis could quantify the increased production of proteins involved in cellular energy production in response to the compound.
Metabolomics measures the changes in the levels of small molecules (metabolites) within the cell. nih.gov This can provide a direct readout of the metabolic consequences of supplementation, such as alterations in amino acid pools, energy currency molecules like ATP, and neurotransmitter levels.
A multi-omics analysis of the influence of magnesium on the synthesis of active ingredients in Sophora tonkinensis demonstrated how these approaches can uncover the complex regulatory networks affected by magnesium levels. nih.gov Similar studies focused on human cell lines or animal models exposed to magnesium dihydrogen di-L-aspartate could provide a comprehensive understanding of its physiological effects. nih.gov
Future Directions in Preclinical Drug Discovery and Development
The unique properties of magnesium dihydrogen di-L-aspartate, particularly its high bioavailability, make it an attractive candidate for further preclinical research. drugbank.comwikipedia.orgnih.gov Future drug discovery efforts are likely to focus on leveraging these properties for targeted therapeutic applications.
One promising area is the development of this compound for conditions associated with magnesium deficiency, which has been linked to a variety of chronic diseases. nih.gov The L-aspartate component may also offer therapeutic benefits, particularly in the context of neurological and cardiovascular health. guidechem.com
Preclinical studies will likely involve the use of animal models to investigate the efficacy of magnesium dihydrogen di-L-aspartate in preventing or treating specific conditions. These studies will be crucial for establishing the compound's therapeutic potential and for identifying optimal delivery strategies. The development of new formulations and delivery systems could further enhance its bioavailability and therapeutic efficacy.
Methodological Advancements in Chelate Research
The field of chelate research is continuously evolving, with new methods being developed to characterize and evaluate the properties of compounds like magnesium dihydrogen di-L-aspartate. These advancements are critical for ensuring the quality, stability, and efficacy of magnesium supplements.
Recent advancements include improved analytical techniques for assessing the enantiomeric purity of the L-aspartate component, ensuring that the desired stereoisomer is present. nih.gov Furthermore, in vitro models are being refined to better predict the intestinal absorption and bioavailability of different magnesium chelates. nih.govinnophos.com
Future research will likely focus on developing more sophisticated in vivo imaging techniques to track the absorption, distribution, metabolism, and excretion of magnesium dihydrogen di-L-aspartate in real-time. Additionally, advancements in material science may lead to the development of novel chelation strategies that further improve the stability and bioavailability of magnesium compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
